molecular formula C17H27N3O3 B12801523 alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate CAS No. 102233-24-9

alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate

Cat. No.: B12801523
CAS No.: 102233-24-9
M. Wt: 321.4 g/mol
InChI Key: FQAYLEMUHCIKDA-UHFFFAOYSA-N
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Description

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxymethyl group and an o-tolyl group, along with an ethanol and methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions. The o-tolyl group is then added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102233-24-9

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

[1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl] N-methylcarbamate

InChI

InChI=1S/C17H27N3O3/c1-14-6-4-5-7-16(14)20-10-8-19(9-11-20)12-15(13-22-3)23-17(21)18-2/h4-7,15H,8-13H2,1-3H3,(H,18,21)

InChI Key

FQAYLEMUHCIKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC)OC(=O)NC

Origin of Product

United States

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